tert-Octyl isothiocyanate

aquatic toxicology environmental safety assessment QSAR

tert-Octyl isothiocyanate (CAS 17701-76-7), also named 2-isothiocyanato-2,4,4-trimethylpentane or 1,1,3,3-tetramethylbutyl isothiocyanate, is a branched aliphatic organosulfur compound (C9H17NS, MW 171.3). It contains the reactive isothiocyanate functional group (-N=C=S) attached to a sterically hindered tertiary alkyl backbone.

Molecular Formula C9H17NS
Molecular Weight 171.31 g/mol
CAS No. 17701-76-7
Cat. No. B097048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Octyl isothiocyanate
CAS17701-76-7
Molecular FormulaC9H17NS
Molecular Weight171.31 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)N=C=S
InChIInChI=1S/C9H17NS/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3
InChIKeyKUGHMFIBHMZICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Octyl Isothiocyanate (CAS 17701-76-7) Technical Baseline for Scientific Procurement


tert-Octyl isothiocyanate (CAS 17701-76-7), also named 2-isothiocyanato-2,4,4-trimethylpentane or 1,1,3,3-tetramethylbutyl isothiocyanate, is a branched aliphatic organosulfur compound (C9H17NS, MW 171.3) [1][2]. It contains the reactive isothiocyanate functional group (-N=C=S) attached to a sterically hindered tertiary alkyl backbone [3]. Key physical properties include density 1.199 g/mL, refractive index 1.483-1.487, flash point 69 °C, and boiling point 91-97 °C at 10 Torr . Commercial availability includes ≥92-97% purity grades from major chemical suppliers .

Sterically hindered β-branched isothiocyanate scaffold for reactivity profiling
Supports ecotoxicology and QSAR studies requiring attenuated thiol reactivity
Available in defined research purity grades (≥94%) from multiple suppliers

tert-Octyl Isothiocyanate: Why Branched Alkyl ITCs Cannot Be Interchanged with Linear or Smaller Analogs


Aliphatic isothiocyanates (ITCs) share a common reactive warhead, yet substitution with linear or smaller-branched analogs is not scientifically equivalent. tert-Octyl isothiocyanate possesses a β-branched tertiary alkyl structure that introduces steric hindrance at the reaction center, directly altering its abiotic thiol reactivity and aquatic toxicity profiles relative to 1-alkyl or less hindered derivatives [1]. This steric modulation is quantifiable and consequential: selection based solely on ITC functional group presence ignores structure-dependent differences in reactivity and bioactivity that affect experimental reproducibility and safety [2].

Linear n-octyl isothiocyanate
Lacks β-branching steric hindrance; may exhibit significantly higher aquatic toxicity and altered thiol reactivity, shifting model endpoints compared to the branched analog.
Smaller branched tert-butyl isothiocyanate
Shorter alkyl chain and different steric balance produces structure-dependent toxicity; does not replicate the hydrophobicity/hindrance profile of tert-octyl ITC.
Aromatic benzyl isothiocyanate
Aromatic ring alters electronic and optical properties; not interchangeable for aliphatic ITC reactivity, ecotoxicology, or refractive index-based identification workflows.

tert-Octyl Isothiocyanate (CAS 17701-76-7) Quantified Differentiation vs. Closest Analogs


Reduced Aquatic Toxicity (IGC50) of tert-Octyl Isothiocyanate vs. Linear 1-Octyl Isothiocyanate

tert-Octyl isothiocyanate exhibits significantly lower acute aquatic toxicity than its linear counterpart. In the TETRATOX assay using Tetrahymena pyriformis (40-h exposure), tert-octyl isothiocyanate shows an IGC50 of 0.029 mmol/L [1][2]. This is approximately 8-fold less toxic than 1-octyl isothiocyanate (IGC50 = 0.0036 mmol/L) [3]. The difference is attributed to β-branching-induced steric hindrance that reduces thiol reactivity and, consequently, toxicity [4].

vs. 1-Octyl ITC
Head-to-head
IGC50 0.029 vs 0.0036 mmol/L (8.1-fold)
Reported ecotoxicology endpoint context
TETRATOX assay, T. pyriformis, 40 h exposure
aquatic toxicology environmental safety assessment QSAR

Lower Aquatic Toxicity of tert-Octyl Isothiocyanate vs. Smaller tert-Butyl Isothiocyanate

Even among branched aliphatic ITCs, tert-octyl isothiocyanate demonstrates lower toxicity than smaller branched derivatives. In the same TETRATOX assay, tert-octyl isothiocyanate (IGC50 = 0.029 mmol/L) is approximately 151-fold less toxic than tert-butyl isothiocyanate (IGC50 = 4.373 mmol/L) [1][2]. The observed toxicity order (tert-butyl >> tert-octyl) reflects the complex interplay between hydrophobicity and steric hindrance [3].

vs. tert-Butyl ITC
Head-to-head
IGC50 0.029 vs 4.373 mmol/L (151-fold)
Supports structure-dependent toxicity context
TETRATOX assay, 40 h; steric hindrance dominant
ecotoxicology structure-activity relationship chemical safety

Structure-Dependent Reduction in Abiotic Thiol Reactivity: β-Branching Effect

The reduced toxicity of tert-octyl isothiocyanate is mechanistically linked to quantifiably lower abiotic thiol reactivity. Aliphatic ITCs act as Michael-type acceptors with thiol addition as the molecular initiating event [1]. Compounds with β-branching (including tert-octyl) exhibit lower reactivity than 1-alkyl derivatives [2]. A robust linear QSAR relationship links toxicity to reactivity: log(1/IGC50) = 1.33 × log(1/EC50) - 0.41 (r² = 0.911, n = 23) [3]. This model enables quantitative prediction of reactivity differences and confirms that β-branching reduces both reactivity and toxicity [4].

QSAR Thiol Reactivity
Class-level
log(1/IGC50) = 1.33×log(1/EC50) – 0.41; r² = 0.911
Class-level β-branching reactivity model
23 aliphatic mono-ITCs; glutathione reactivity
chemical reactivity mechanism of action QSAR modeling

Physical Property Differentiation: Density of tert-Octyl Isothiocyanate vs. Linear n-Octyl Isothiocyanate

Branched alkyl structure of tert-octyl isothiocyanate confers distinct physical properties relative to its linear isomer. The reported density for tert-octyl isothiocyanate is 1.199 g/mL (at 25°C/4°C) [1]. For comparison, n-octyl isothiocyanate (CAS 4430-45-9) has a reported density of approximately 0.88 g/mL [2]. This represents a density increase of approximately 36% for the branched tert-octyl derivative versus the linear analog.

Density vs n-Octyl ITC
Reported
1.199 vs ~0.88 g/mL (36% higher)
Supports formulation-specific density review
25 °C; linear analog not directly substitutable
physical chemistry formulation quality control

Refractive Index Difference: tert-Octyl Isothiocyanate vs. Aromatic Benzyl Isothiocyanate

tert-Octyl isothiocyanate exhibits a refractive index range of 1.483-1.487 at 20°C . This value is substantially lower than that of the commonly used aromatic analog benzyl isothiocyanate (CAS 622-78-6), which has a reported refractive index of approximately 1.6018 at 20°C [1]. The difference (Δn ≈ -0.118) provides a practical optical method for distinguishing the aliphatic branched ITC from aromatic alternatives.

Refractive Index vs Benzyl ITC
Reported
1.483–1.487 vs 1.6018 (Δn ≈ –0.118)
Supports optical identity context
20 °C, D-line; differentiates from aromatic ITCs
analytical chemistry optical property compound identification

Commercial Purity Grade Availability of tert-Octyl Isothiocyanate for Research Procurement

tert-Octyl isothiocyanate is commercially available in defined purity grades from major suppliers, providing procurement options based on experimental requirements. Sigma-Aldrich offers 97% purity , while Thermo Fisher Scientific provides 94% purity grade . MDL number MFCD00004817 is associated with this compound . This availability in ≥94% purity supports reproducible research applications without requiring in-house purification.

Commercial Purity
Data to verify
97% (Sigma-Aldrich); 94% (Thermo Fisher); 95% (AKSci)
Supplier-specified purity context
Lot-specific COA recommended; verify prior to use
chemical sourcing purity specification procurement benchmark

tert-Octyl Isothiocyanate (CAS 17701-76-7): Evidence-Backed Application Scenarios for Scientific Selection


Aquatic Ecotoxicology Studies Requiring a Lower-Toxicity Aliphatic Isothiocyanate Control

Researchers conducting aquatic toxicity assessments with isothiocyanates can employ tert-octyl isothiocyanate as a reduced-toxicity aliphatic ITC reference compound. Its IGC50 of 0.029 mmol/L in Tetrahymena assays is 8-fold higher than linear 1-octyl isothiocyanate and 151-fold higher than tert-butyl isothiocyanate, providing a quantifiably safer benchmark for comparative toxicology or QSAR validation studies involving thiol-reactive electrophiles [1].

QSAR Model Development and Validation for Sterically Hindered Electrophiles

tert-Octyl isothiocyanate serves as a critical data point in QSAR models examining the relationship between steric hindrance (β-branching) and electrophilic reactivity. The compound's inclusion in the validated 23-compound model (r² = 0.911) linking abiotic thiol reactivity to aquatic toxicity makes it a valuable calibration standard for developing predictive toxicity models for industrial chemicals with branched alkyl substituents [2].

Chemical Synthesis Where Reduced Thiol Reactivity with Preserved Isothiocyanate Functionality Is Desired

Synthetic chemists requiring an isothiocyanate electrophile with attenuated thiol reactivity can select tert-octyl isothiocyanate over linear or smaller-branched alternatives. The β-branching-induced steric hindrance reduces nucleophilic addition rates to the electrophilic carbon [3], enabling greater reaction selectivity or controlled release profiles in applications where full ITC reactivity would be detrimental [4].

Agricultural Chemical Screening Panels for Herbicidal Isothiocyanate Evaluation

tert-Octyl isothiocyanate has been evaluated alongside benzoyl, o-tolyl, m-tolyl, and 3-fluorophenyl isothiocyanates for herbicidal activity against purple and yellow nutsedge (Cyperus spp.) [5]. While benzoyl and 3-fluorophenyl derivatives showed greater efficacy in that specific greenhouse soil application, tert-octyl's inclusion in such screening panels provides a structurally distinct aliphatic comparator for structure-activity relationship studies in agrochemical discovery programs [6].

Application
Selection Property
Validation Focus
Aquatic ecotoxicology studies
Reported lower aquatic toxicity vs. linear ITCs
IGC50 endpoint context in ciliate models
QSAR model development
β-branching steric hindrance parameter
Reactivity-toxicity QSAR model fit
Controlled reactivity synthesis
Attenuated electrophilic thiol reactivity
Selectivity in thiol-containing systems
Agrochemical SAR screening
Aliphatic ITC structural comparator
Nutsedge herbicidal activity screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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